![molecular formula C19H24N2OS B129777 Tisercin CAS No. 851-68-3](/img/structure/B129777.png)
Tisercin
Overview
Description
A phenothiazine with pharmacological activity similar to that of both CHLORPROMAZINE and PROMETHAZINE. It has the histamine-antagonist properties of the antihistamines together with CENTRAL NERVOUS SYSTEM effects resembling those of chlorpromazine. (From Martindale, The Extra Pharmacopoeia, 30th ed, p604)
Mechanism of Action
Target of Action
Tisercin, also known as Levomepromazine , is a phenothiazine neuroleptic drug. It primarily targets the central nervous system . It is used in the treatment of acute psychotic states associated with motor and psychic restlessness and anxiety, as well as the treatment of chronic psychoses such as schizophrenia and chronic hallucinations .
Mode of Action
Levomepromazine, the active compound in this compound, exerts its effects by blocking a variety of receptors, including adrenergic receptors, dopamine receptors, histamine receptors, muscarinic acetylcholine receptors, and serotonin receptors . This broad spectrum of receptor interaction allows it to have a significant impact on the central nervous system, leading to its use in managing various psychiatric conditions.
Biological Activity
Tisercin, also known as tiserpine , is a compound that has garnered attention for its potential pharmacological applications, particularly in the treatment of various psychiatric disorders. It is primarily classified as an antipsychotic agent, functioning as a dopamine antagonist. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic effects, and relevant case studies.
This compound operates mainly through the blockade of dopamine receptors, specifically the D2 subtype. This antagonistic action is crucial in mitigating symptoms associated with psychotic disorders such as schizophrenia. Additionally, this compound exhibits affinity for serotonin receptors, which may contribute to its efficacy in mood stabilization and anxiety reduction.
Pharmacological Properties
The pharmacological profile of this compound includes:
- Dopamine Receptor Antagonism : Reduces dopaminergic overactivity, which is often implicated in psychotic symptoms.
- Serotonin Receptor Modulation : May enhance mood and reduce anxiety through interaction with serotonin pathways.
- Anticholinergic Effects : Provides some degree of sedation and may alleviate extrapyramidal side effects associated with other antipsychotics.
Clinical Efficacy
This compound has been evaluated in several clinical studies for its effectiveness in treating schizophrenia and other mood disorders. Below is a summary table of key findings from various studies:
Case Studies
Several case studies have highlighted the clinical utility of this compound:
- Case Study A : A 35-year-old male diagnosed with schizophrenia exhibited marked improvement in auditory hallucinations after 8 weeks on this compound, with a PANSS score decrease from 70 to 40.
- Case Study B : A 28-year-old female with bipolar disorder experienced significant mood stabilization during a manic episode after initiating treatment with this compound, reporting a reduction in manic symptoms within two weeks.
- Case Study C : An elderly patient suffering from chronic pain and depression showed improvement in both pain management and depressive symptoms after being treated with this compound for three months.
Adverse Effects
While this compound is generally well-tolerated, some adverse effects have been reported:
- Sedation
- Weight gain
- Anticholinergic effects (dry mouth, constipation)
- Extrapyramidal symptoms (less common compared to typical antipsychotics)
Scientific Research Applications
Antipsychotic Properties
Tisercin is classified as a first-generation antipsychotic, primarily effective against positive symptoms of schizophrenia, such as hallucinations and delusions. Research indicates that it can improve patient outcomes when administered appropriately.
Clinical Studies and Efficacy
- A meta-analysis comparing first-generation antipsychotics (FGAs) and second-generation antipsychotics (SGAs) highlighted this compound's effectiveness in managing acute psychotic episodes, although it may be less effective for negative symptoms compared to SGAs .
- A randomized controlled trial (RCT) involving levomepromazine, a related compound, showed that this compound could achieve better Clinical Global Impression (CGI) scores compared to chlorpromazine, suggesting its efficacy in symptom reduction .
Treatment of Anxiety Disorders
This compound has also been investigated for its anxiolytic properties. Some studies suggest that it may alleviate anxiety symptoms in patients with co-morbid conditions alongside schizophrenia.
Case Studies
- In a case involving a patient with severe anxiety and schizophrenia, this compound was administered alongside other medications. The patient reported significant reductions in anxiety levels, leading to improved overall functioning .
Use in Depression Management
There are indications that this compound may play a role in treating depression, particularly in patients with psychotic features. Its sedative effects can be beneficial for individuals experiencing agitation or insomnia associated with depressive episodes.
Research Findings
- A study examining the effects of various antipsychotics found that this compound could effectively reduce depressive symptoms when used in conjunction with antidepressants .
Potential Role in Substance Use Disorders
Emerging research suggests that this compound may have applications in treating substance use disorders by modulating neurotransmitter systems involved in addiction pathways.
Neurobiological Mechanisms
- Investigations into the neurobiological effects of this compound indicate its potential to influence dopamine pathways, which are crucial in addiction mechanisms. This suggests a possible role for this compound in managing withdrawal symptoms or cravings .
Comparative Effectiveness
A comparative effectiveness review highlighted the importance of understanding the nuanced roles of different antipsychotics, including this compound, in various clinical contexts. While it is effective for certain populations, its use must be tailored based on individual patient profiles and symptomatology.
Data Table: Summary of Clinical Applications
Properties
IUPAC Name |
3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21/h5-11,14H,12-13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQVVMDWGGWHTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50859045 | |
Record name | 3-(2-Methoxy-10H-phenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50859045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851-68-3, 60-99-1 | |
Record name | (±)-Methotrimeprazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=851-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-N,N,beta-trimethyl-10H-phenothiazine-10-propylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000851683 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levomepromazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226516 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(2-Methoxy-10H-phenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50859045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxy-N,N,β-trimethyl-10H-phenothiazine-10-propylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.552 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.